2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, methoxyphenyl compounds, and thiazolopyrimidine precursors. The reaction conditions may involve:
Condensation reactions: To form the pyrazole and thiazolopyrimidine rings.
Catalysts: Such as acids or bases to facilitate the reactions.
Solvents: Like ethanol or dimethyl sulfoxide (DMSO) to dissolve the reactants.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include:
Continuous flow reactors: For efficient and consistent production.
Purification techniques: Such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine
Drug Development: The compound’s biological activity may make it a candidate for drug development, particularly in targeting specific diseases.
Therapeutic Agents: Potential use as a therapeutic agent for various medical conditions.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures and properties.
Pyrazole Derivatives: Compounds containing the pyrazole ring with various substituents.
Uniqueness
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds
Properties
Molecular Formula |
C28H27N5O3S |
---|---|
Molecular Weight |
513.6g/mol |
IUPAC Name |
(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H27N5O3S/c1-5-32-16-20(17(2)31-32)15-23-27(35)33-25(19-11-13-22(36-4)14-12-19)24(18(3)29-28(33)37-23)26(34)30-21-9-7-6-8-10-21/h6-16,25H,5H2,1-4H3,(H,30,34)/b23-15+ |
InChI Key |
SVPIUUPRWBSTLW-HZHRSRAPSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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